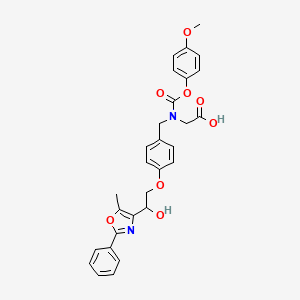
9-Hydroxy muraglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ receptors . Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles . its development was discontinued due to concerns over cardiovascular risks . The hydroxylated derivative, this compound, retains the core structure of muraglitazar with an additional hydroxyl group, potentially altering its pharmacological properties.
Preparation Methods
The synthesis of 9-Hydroxy muraglitazar involves multiple steps, starting from the core structure of muraglitazar. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts to facilitate the hydroxylation process.
Chemical Reactions Analysis
9-Hydroxy muraglitazar undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound, muraglitazar.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions, but can include ketones, carboxylic acids, ethers, and esters.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of hydroxylation on PPAR agonists.
Mechanism of Action
9-Hydroxy muraglitazar exerts its effects through dual activation of PPARα and PPARγ receptors .
PPARα Activation: Enhances lipid metabolism, reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.
PPARγ Activation: Improves insulin sensitivity, promoting glucose uptake in adipose tissue and skeletal muscle.
Molecular Targets and Pathways: The compound modulates the expression of genes involved in lipid and glucose metabolism, including those regulating fatty acid oxidation, adipogenesis, and glucose transport.
Comparison with Similar Compounds
9-Hydroxy muraglitazar can be compared with other PPAR agonists, such as:
Rosiglitazone: A selective PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPARγ agonist with a better safety profile compared to muraglitazar.
Fenofibrate: A selective PPARα agonist used to treat hyperlipidemia.
Properties
CAS No. |
875430-27-6 |
|---|---|
Molecular Formula |
C29H28N2O8 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O8/c1-19-27(30-28(38-19)21-6-4-3-5-7-21)25(32)18-37-23-10-8-20(9-11-23)16-31(17-26(33)34)29(35)39-24-14-12-22(36-2)13-15-24/h3-15,25,32H,16-18H2,1-2H3,(H,33,34) |
InChI Key |
UACPJKHKQTVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















